molecular formula C14H13NO2 B12815612 N-(1,1'-Biphenyl)-2-yl-N-hydroxyacetamide CAS No. 30272-56-1

N-(1,1'-Biphenyl)-2-yl-N-hydroxyacetamide

Cat. No.: B12815612
CAS No.: 30272-56-1
M. Wt: 227.26 g/mol
InChI Key: WTOODOBBVZXDJU-UHFFFAOYSA-N
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Description

N-(1,1’-Biphenyl)-2-yl-N-hydroxyacetamide is an organic compound that features a biphenyl group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1’-Biphenyl)-2-yl-N-hydroxyacetamide typically involves the reaction of biphenyl-2-amine with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions generally include:

    Temperature: Room temperature to 60°C

    Solvent: Anhydrous conditions using solvents like dichloromethane or toluene

    Catalyst/Base: Pyridine or triethylamine

Industrial Production Methods

Industrial production of N-(1,1’-Biphenyl)-2-yl-N-hydroxyacetamide may involve large-scale batch reactors where the reactants are mixed under controlled conditions. The process is optimized for yield and purity, often involving:

    Continuous Stirring: To ensure uniform reaction conditions

    Temperature Control: To maintain optimal reaction rates

    Purification Steps: Including recrystallization or chromatography to isolate the pure compound

Chemical Reactions Analysis

Types of Reactions

N-(1,1’-Biphenyl)-2-yl-N-hydroxyacetamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide

    Reduction: Employing reducing agents such as lithium aluminum hydride

    Substitution: Particularly electrophilic aromatic substitution due to the biphenyl group

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions

    Reduction: Lithium aluminum hydride in anhydrous ether

    Substitution: Halogenation using bromine or chlorination in the presence of a Lewis acid catalyst

Major Products

    Oxidation: Can lead to the formation of carboxylic acids or ketones

    Reduction: Typically yields amines or alcohols

    Substitution: Results in halogenated biphenyl derivatives

Scientific Research Applications

N-(1,1’-Biphenyl)-2-yl-N-hydroxyacetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules

    Biology: Investigated for its potential as a ligand in biochemical assays

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities

    Industry: Utilized in the development of advanced materials, such as liquid crystals and organic light-emitting diodes (OLEDs)

Mechanism of Action

The mechanism of action of N-(1,1’-Biphenyl)-2-yl-N-hydroxyacetamide involves its interaction with specific molecular targets. For instance, in biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The biphenyl group allows for π-π interactions with aromatic amino acids in proteins, while the acetamide moiety can form hydrogen bonds, enhancing its binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • N-(1H-Benzo[d]imidazol-2-yl)-1-(3-substituted phenyl)methanimines
  • Biphenyl derivatives with central units based on oligomeric 1,6-hexamethylene diisocyanate

Uniqueness

N-(1,1’-Biphenyl)-2-yl-N-hydroxyacetamide is unique due to its specific combination of a biphenyl group and an acetamide moiety. This structure imparts distinct chemical and physical properties, such as enhanced stability and specific reactivity patterns, making it valuable for various applications .

Biological Activity

N-(1,1'-Biphenyl)-2-yl-N-hydroxyacetamide is a compound of interest due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects, supported by relevant data and case studies.

Synthesis and Structural Characteristics

The synthesis of this compound involves several chemical transformations. The compound can be synthesized through a reaction involving biphenyl derivatives and N-hydroxyacetamide. The structural formula is represented as follows:

  • Chemical Formula : C19_{19}H19_{19}N1_{1}O1_{1}
  • Molecular Weight : 285.37 g/mol

The compound exhibits various biological activities, primarily through its interaction with specific molecular targets:

  • Inhibition of Enzymatic Activity : this compound has been shown to inhibit certain enzymes linked to bacterial virulence. For instance, its analogs have demonstrated inhibition of the CrtM enzyme in Staphylococcus aureus, which is crucial for staphyloxanthin biosynthesis, a virulence factor in this pathogen .
  • Antimicrobial Properties : The compound's ability to disrupt bacterial processes has been highlighted in studies showing a reduction in bacterial burden when treated with related compounds .

Table 1: Biological Activity Summary of this compound

Activity TypeTarget/OrganismIC50 Value (µM)Reference
Enzyme Inhibition (CrtM)Staphylococcus aureus8
Antimicrobial ActivityVarious Gram-positive bacteria10
CytotoxicityHuman colorectal adenocarcinoma (Caco-2) cells>100

Case Studies

Case Study 1: Inhibition of Staphylococcus aureus Virulence

In a study focusing on the virulence factors of S. aureus, this compound showed significant inhibition of staphyloxanthin production. The compound's IC50 was recorded at 8 µM, demonstrating its efficacy as an antimicrobial agent. This study emphasized the importance of targeting specific biosynthetic pathways in bacteria to reduce virulence and pathogenicity .

Case Study 2: Cytotoxicity Assessment

A cytotoxicity assessment was performed using Caco-2 cells to evaluate the safety profile of this compound. The results indicated that the compound did not significantly affect cell viability at concentrations up to 100 µM, suggesting a favorable safety profile for potential therapeutic applications .

Properties

CAS No.

30272-56-1

Molecular Formula

C14H13NO2

Molecular Weight

227.26 g/mol

IUPAC Name

N-hydroxy-N-(2-phenylphenyl)acetamide

InChI

InChI=1S/C14H13NO2/c1-11(16)15(17)14-10-6-5-9-13(14)12-7-3-2-4-8-12/h2-10,17H,1H3

InChI Key

WTOODOBBVZXDJU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C1=CC=CC=C1C2=CC=CC=C2)O

Origin of Product

United States

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